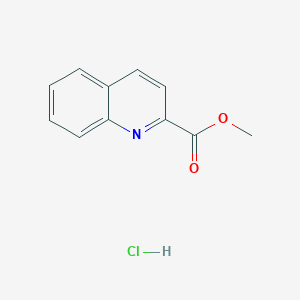

methyl quinoline-2-carboxylate hydrochloride

Description

Contextual Significance of Quinoline-2-carboxylate Derivatives in Organic Chemistry

Quinoline (B57606) and its derivatives represent a cornerstone in the field of heterocyclic chemistry, with a rich history and a continually expanding range of applications. The quinoline scaffold, consisting of a benzene (B151609) ring fused to a pyridine (B92270) ring, is a privileged structure in medicinal chemistry due to its presence in numerous natural products and synthetic compounds with diverse biological activities. nih.gov

Quinoline-2-carboxylate derivatives, in particular, are of significant interest to organic chemists for several key reasons:

Versatile Synthetic Intermediates: These compounds serve as crucial building blocks for the synthesis of more complex molecules. The carboxylate group at the 2-position can be readily transformed into a variety of other functional groups, such as amides, hydrazides, and other esters, allowing for the creation of diverse chemical libraries for drug discovery and material science. ajchem-a.com

Biologically Active Scaffolds: The quinoline-2-carboxylic acid moiety is a key component in a wide array of molecules exhibiting significant pharmacological properties. Research has demonstrated that derivatives of quinoline-2-carboxylic acid possess anti-inflammatory, analgesic, antimicrobial, and anticancer activities. ajchem-a.comresearchgate.net For instance, certain aryl esters of quinoline-2-carboxylic acid have been investigated for their ability to induce apoptosis in cancer cell lines. researchgate.net

Ligands in Coordination Chemistry: The nitrogen atom in the quinoline ring and the oxygen atoms of the carboxylate group can act as coordination sites for metal ions. This property makes quinoline-2-carboxylate derivatives valuable as ligands in the development of novel metal complexes with potential applications in catalysis and materials science.

The inherent reactivity and biological relevance of the quinoline-2-carboxylate framework ensure its continued importance as a target for synthetic chemists and a source of inspiration for the development of new functional molecules.

Scope and Academic Relevance of Methyl Quinoline-2-carboxylate Hydrochloride Studies

While extensive research has been conducted on the broader family of quinoline-2-carboxylate derivatives, academic studies focusing specifically on this compound are more specialized. The primary relevance of this particular compound in academic research lies in its role as a readily available and stable starting material or intermediate for the synthesis of other quinoline derivatives.

The hydrochloride salt form offers advantages in terms of handling and stability compared to the free base. In an acidic medium, the basic nitrogen of the quinoline ring is protonated, forming the hydrochloride salt, which often improves the compound's solubility in certain solvents and can protect the quinoline nitrogen from unwanted side reactions during subsequent chemical transformations.

Academic studies involving this compound would typically encompass:

Synthesis and Characterization: The preparation of the hydrochloride salt from its corresponding free base, methyl quinoline-2-carboxylate, and its thorough characterization using modern analytical techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography are fundamental aspects of its study. nih.govnih.gov

Methodology Development: Research may focus on the development of new and efficient synthetic methodologies where this compound serves as a key reactant. This could include its use in cross-coupling reactions or as a precursor for the synthesis of novel heterocyclic systems. organic-chemistry.org

Medicinal Chemistry Research: In the context of drug discovery, this compound is a valuable precursor for the synthesis of libraries of quinoline-2-carboxamides and other derivatives. These libraries are then screened for various biological activities, contributing to the identification of new lead compounds for therapeutic development. ajchem-a.com For example, the ester can be hydrolyzed to the corresponding carboxylic acid, which is then coupled with various amines to generate a diverse set of amides for biological evaluation.

Below is a table summarizing the key properties of methyl quinoline-2-carboxylate and its hydrochloride salt:

| Property | Methyl Quinoline-2-carboxylate | This compound |

| Molecular Formula | C₁₁H₉NO₂ | C₁₁H₁₀ClNO₂ |

| Molecular Weight | 187.19 g/mol nih.gov | 223.66 g/mol sigmaaldrich.com |

| Appearance | Yellow powder chemicalbook.com | Solid sigmaaldrich.com |

| CAS Number | 19575-07-6 chemicalbook.com | Not specified |

The study of this compound is therefore intrinsically linked to the broader and highly active field of quinoline chemistry. Its utility as a stable and versatile synthetic intermediate ensures its continued relevance in academic and industrial research aimed at the discovery and development of new functional molecules with a wide range of potential applications.

Structure

3D Structure of Parent

Properties

IUPAC Name |

methyl quinoline-2-carboxylate;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO2.ClH/c1-14-11(13)10-7-6-8-4-2-3-5-9(8)12-10;/h2-7H,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZBLERWZXBUGMN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=NC2=CC=CC=C2C=C1.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Transformation Mechanisms of Methyl Quinoline 2 Carboxylate Hydrochloride

Ester Hydrolysis and Carboxylic Acid Formation

The ester group of methyl quinoline-2-carboxylate is susceptible to hydrolysis, a fundamental reaction that converts the ester into its corresponding carboxylic acid, quinoline-2-carboxylic acid. This transformation can be achieved under either acidic or alkaline conditions.

Under acidic conditions, the reaction is typically performed by heating the ester in the presence of a dilute mineral acid, such as hydrochloric acid or sulfuric acid, and an excess of water. libretexts.orgcommonorganicchemistry.com The mechanism involves the protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by water. This process is reversible, and the use of excess water helps to drive the equilibrium towards the formation of the carboxylic acid and methanol (B129727). libretexts.orggoogle.com

Alkaline hydrolysis, or saponification, is an irreversible alternative that involves heating the ester with a base, such as sodium hydroxide (B78521). The hydroxide ion directly attacks the electrophilic carbonyl carbon, leading to the formation of a carboxylate salt. A subsequent acidification step is required to protonate the carboxylate and yield the final quinoline-2-carboxylic acid. This method is often preferred due to its irreversibility and the ease of separating the products. libretexts.org

The resulting quinoline-2-carboxylic acid is a key intermediate for synthesizing other derivatives, including amides and more complex heterocyclic systems. ajchem-a.comresearchgate.net

Derivatization of the Ester Group (e.g., Amidation, Reduction)

The ester moiety is a prime site for derivatization, allowing for the introduction of new functional groups and the extension of the molecular framework.

Amidation: Amidation involves the reaction of methyl quinoline-2-carboxylate with an amine to form the corresponding amide. This transformation typically requires the conversion of the ester into a more reactive intermediate or direct coupling. One common method involves the initial hydrolysis of the ester to quinoline-2-carboxylic acid, which is then activated with reagents like thionyl chloride to form an acyl chloride. researchgate.net This highly reactive intermediate readily reacts with various primary or secondary amines to yield the desired amides. researchgate.net Alternatively, direct coupling methods using reagents like HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) can facilitate the amidation of the corresponding carboxylate salt with amines, often providing high yields in short reaction times. organic-chemistry.org

Reduction: The ester group can be reduced to a primary alcohol, yielding (quinoline-2-yl)methanol. This transformation is typically accomplished using powerful reducing agents such as lithium aluminum hydride (LiAlH₄) in an anhydrous ethereal solvent. The mechanism involves the nucleophilic attack of a hydride ion on the carbonyl carbon of the ester, followed by the elimination of the methoxy (B1213986) group and a second hydride attack on the resulting aldehyde intermediate.

Reactions at the Quinoline (B57606) Nitrogen (e.g., N-Oxidation, Deoxygenation)

The lone pair of electrons on the quinoline nitrogen atom allows for reactions such as N-oxidation, which in turn activates the quinoline ring for further functionalization.

N-Oxidation: The nitrogen atom of the quinoline ring can be oxidized to form methyl quinoline-2-carboxylate N-oxide. This reaction is typically carried out using oxidizing agents like peroxy acids (e.g., m-CPBA) or hydrogen peroxide. The formation of the N-oxide has profound effects on the reactivity of the quinoline system. It increases the electron deficiency at the C2 and C4 positions, making them more susceptible to nucleophilic attack. Furthermore, the N-oxide group can act as an internal directing group for C-H functionalization at the C8 position. researchgate.net

Deoxygenation: The N-oxide can be readily deoxygenated to regenerate the parent quinoline structure. researchgate.net This reaction is a crucial step in synthetic sequences where the N-oxide is used as an activating or directing group that is no longer needed in the final product. researchgate.net Deoxygenation can be achieved using various reagents, including phosphorus compounds like PCl₃ or through catalytic methods. mdpi.com Visible light-mediated metallaphotoredox catalysis has emerged as a highly chemoselective method for the deoxygenation of N-heterocyclic N-oxides under mild conditions. organic-chemistry.org Metal-free deoxygenation processes have also been developed, highlighting the ongoing efforts toward greener chemical methodologies. researchgate.netrsc.org

Electrophilic and Nucleophilic Substitutions on the Quinoline Ring System

The quinoline ring system can undergo both electrophilic and nucleophilic substitution reactions, with the regioselectivity influenced by the inherent electronic properties of the bicyclic system and the directing effects of substituents.

Electrophilic Substitution: The quinoline ring is generally deactivated towards electrophilic attack due to the electron-withdrawing nature of the nitrogen atom. pharmaguideline.com Consequently, these reactions require vigorous conditions. Substitution occurs preferentially on the benzene (B151609) ring, which is more electron-rich than the pyridine (B92270) ring. The primary sites of attack are the C5 and C8 positions. uop.edu.pkquimicaorganica.org The presence of the electron-withdrawing methyl carboxylate group at the C2 position further deactivates the ring system, making electrophilic substitution even more challenging.

| Reaction Type | Reagents | Major Products | Reference |

| Nitration | Fuming HNO₃ / Fuming H₂SO₄ | 5-Nitroquinoline & 8-Nitroquinoline | uop.edu.pk |

| Sulfonation | Fuming H₂SO₄ at 220°C | Quinoline-8-sulfonic acid & Quinoline-5-sulfonic acid | uop.edu.pk |

Nucleophilic Substitution: The pyridine ring of the quinoline system is electron-deficient and thus activated towards nucleophilic attack, particularly at the C2 and C4 positions. quimicaorganica.org Halogen atoms at these positions are readily displaced by nucleophiles. quimicaorganica.org Direct nucleophilic substitution of hydrogen (SNH) can also occur. For instance, quinoline can react with sodamide to produce 2-aminoquinoline (B145021) or with potassium hydroxide at high temperatures to yield 2-hydroxyquinoline (B72897). uop.edu.pk The presence of the ester at C2 would likely hinder direct attack at this position but would further activate the C4 position towards nucleophilic addition or substitution. Catalyst-free SNH reactions have been developed, for example, using acylethynylpyrroles as nucleophiles to functionalize the C2 position. rsc.org

Cascade and Tandem Reactions Involving the Quinoline Core

The quinoline scaffold is a frequent target for cascade and tandem reactions, which allow for the rapid construction of complex molecular architectures in a single synthetic operation. These reactions often involve the formation of the quinoline ring itself, followed by further transformations. For instance, copper-catalyzed tandem reactions can be employed to synthesize functionalized quinolines from simple precursors. rsc.orgresearchgate.net Similarly, palladium-catalyzed tandem processes involving 2-chloroquinoline (B121035) derivatives can lead to diverse products through amidation and cyclization steps. rsc.org

A notable example is the divergent synthesis of functionalized tetrahydroquinolines through a tandem process involving the dearomatization of quinolinium salts via 1,4-addition, followed by intramolecular cyclopropanation. acs.org While many cascade reactions focus on the synthesis of the quinoline ring, pre-existing functionalized quinolines like methyl quinoline-2-carboxylate can serve as substrates in multi-step sequences that build complexity upon the core structure. Three-component cascade annulations of aryl diazonium salts, nitriles, and alkynes provide an efficient, additive-free route to multiply substituted quinolines. organic-chemistry.org

C-H Activation and Functionalization Strategies

Direct C-H activation has become a powerful tool for the regioselective functionalization of quinolines, avoiding the need for pre-functionalized substrates. mdpi.com Transition metal catalysis, particularly with rhodium, palladium, and copper, is central to these strategies. mdpi.com

A common approach involves the use of the quinoline nitrogen or a derived N-oxide as an internal directing group to control the site of functionalization. The N-oxide group is particularly effective in directing C-H activation to the C8 position via the formation of a stable five-membered metallacycle intermediate. rsc.orgacs.org It can also facilitate functionalization at the C2 position. mdpi.com For instance, copper-catalyzed intermolecular amination of quinoline N-oxides can introduce amino groups at the C2 position, which can then be deoxygenated to yield 2-aminoquinolines. mdpi.com Metal-free strategies for C(sp³)–H functionalization of 2-methylquinolines have also been developed, proceeding through tandem cyclization pathways. nih.govacs.org

| Metal Catalyst | Directing Group | Position Functionalized | Type of Functionalization | Reference |

| Rhodium (Rh) | N-Oxide | C8 | Amidation | acs.org |

| Palladium (Pd) | N-atom | C8 | Etherification | rsc.org |

| Copper (Cu) | N-Oxide | C2 | Amination/Amidation | mdpi.com |

| Nickel (Ni) | N-Oxide | C2 | Amination | rsc.org |

Redox Reactions in Quinoline Chemistry

The quinoline ring system can participate in various redox reactions, affecting its degree of saturation and aromaticity.

Reduction: The quinoline ring can be selectively reduced. Catalytic hydrogenation, for example using platinum in an acidic medium, can reduce the benzene ring preferentially. pharmaguideline.com Conversely, reduction with tin and hydrochloric acid or catalytic hydrogenation in methanol typically reduces the pyridine ring, yielding 1,2,3,4-tetrahydroquinoline. pharmaguideline.comuop.edu.pk More forceful reduction with hydrogen over a platinum catalyst can lead to the fully saturated decahydroquinoline. uop.edu.pk

Oxidation: The quinoline ring is relatively resistant to oxidation. pharmaguideline.com However, under vigorous conditions with strong oxidizing agents like alkaline potassium permanganate (B83412) (KMnO₄), the benzene ring can be cleaved while leaving the pyridine ring intact, leading to the formation of pyridine-2,3-dicarboxylic acid (quinisatinic acid). pharmaguideline.com Oxidative dehydrogenation of tetrahydroquinolines is a common method to synthesize quinolines, often employing catalysts in the presence of an oxidant like air. organic-chemistry.org Carbocatalysts have also been shown to promote the oxidative dehydrogenation of dihydroquinoline intermediates in cascade reactions to form the aromatic quinoline product. units.it

Synthesis and Structural Diversification of Methyl Quinoline 2 Carboxylate Analogues and Derivatives

Introduction of Substituents on the Quinoline (B57606) Ring

The introduction of various substituents onto the quinoline core is fundamental to creating a library of analogues with diverse properties. This is often achieved through classical named reactions that build the quinoline ring system from acyclic precursors, thereby incorporating desired functional groups from the outset.

Several established methods are employed for this purpose:

Friedländer Synthesis: This reaction involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, such as a β-ketoester. It is a versatile, acid- or base-catalyzed reaction that allows for the synthesis of polysubstituted quinolines. wikipedia.orgrsc.orgresearchgate.netorganicreactions.org A modification involves the in situ reduction of 2-nitrobenzaldehydes, expanding the availability of starting materials. researchgate.net

Doebner-von Miller Reaction: This method synthesizes quinolines by reacting anilines with α,β-unsaturated carbonyl compounds. iipseries.orgwikipedia.orgacs.org It is an effective way to produce substituted quinolines, though it can sometimes lead to mixtures of products depending on the reaction mechanism. wikipedia.orgacs.org

Gould-Jacobs Reaction: This pathway is particularly useful for preparing 4-hydroxyquinoline (B1666331) derivatives, which can be further modified. The synthesis begins with the condensation of an aniline (B41778) with an alkoxymethylenemalonic ester, followed by thermal cyclization and subsequent hydrolysis and decarboxylation. iipseries.orgwikipedia.orgablelab.eu

Combes Quinoline Synthesis: This acid-catalyzed reaction involves the condensation of an aniline with a β-diketone. wikipedia.orgnih.gov The regioselectivity can be influenced by the steric and electronic properties of the substituents on both the aniline and the diketone. wikipedia.org

Modern transition-metal-catalyzed cross-coupling reactions and C-H activation strategies have also emerged as powerful tools for introducing substituents directly onto a pre-formed quinoline ring, offering high regioselectivity and functional group tolerance. rsc.orgmdpi.com

Table 1: Classical Reactions for Substituted Quinoline Synthesis

| Reaction Name | Reactants | Typical Product | Key Features |

|---|---|---|---|

| Friedländer Synthesis | 2-Aminoaryl aldehyde/ketone + α-Methylene ketone/ester | Polysubstituted quinolines | Acid or base-catalyzed cyclocondensation. wikipedia.orgorganic-chemistry.org |

| Doebner-von Miller Reaction | Aniline + α,β-Unsaturated carbonyl compound | Substituted quinolines | Acid-catalyzed; a modification of the Skraup reaction. iipseries.orgsynarchive.comslideshare.net |

| Gould-Jacobs Reaction | Aniline + Alkoxymethylenemalonic ester | 4-Hydroxyquinoline-3-carboxylates | Involves condensation, thermal cyclization, and saponification. wikipedia.orgablelab.eu |

| Combes Synthesis | Aniline + β-Diketone | 2,4-Substituted quinolines | Acid-catalyzed condensation followed by ring closure. wikipedia.orgnih.gov |

Functionalization at Specific Positions (e.g., C-3, C-4, C-5, C-6, C-7, C-8)

The ability to selectively introduce functional groups at specific positions on the quinoline ring is crucial for structure-activity relationship studies. Different positions on the ring exhibit distinct reactivity patterns.

C-2 and C-4 Positions: These positions are electron-deficient and are thus susceptible to nucleophilic attack. Reactions such as the Chichibabin amination can introduce amino groups at the C-2 position. iust.ac.ir Direct lithiation followed by quenching with an electrophile is also a common strategy for functionalizing these positions. iust.ac.ir Rhodium-catalyzed alkylation of quinoline N-oxides has been shown to be highly efficient for C-2 functionalization. mdpi.com

C-3 Position: Functionalization at C-3 is less direct than at C-2 or C-4. However, methods such as directed ortho-metalation or halogen-metal exchange on appropriately substituted precursors can achieve this. For instance, a sequence of Br/Mg exchange and direct magnesiation has been used to functionalize the C-3 position after initial modifications at C-4 and C-2. acs.org

C-5, C-6, C-7, and C-8 Positions (Benzene Ring): These positions behave more like a typical benzene (B151609) ring and are targeted through electrophilic aromatic substitution, provided the ring is not too deactivated by the nitrogen atom. However, directing these substitutions can be challenging. A more precise approach involves directed C-H activation, where a directing group guides a metal catalyst to a specific C-H bond. For example, an N-oxide can direct functionalization to the C-8 position. chemrxiv.org A sequence involving deprotonation at C-8 using a magnesium bisamide base has also been reported. acs.org

A programmed, multi-step C-H functionalization strategy has been developed for 4-hydroxyquinoline. chemrxiv.org This approach uses different directing groups in sequence to install substituents at C-2, C-8, C-3, and finally C-5, showcasing the power of modern synthetic methods for comprehensive molecular editing. chemrxiv.org

Table 2: Selected Methods for Positional Functionalization of the Quinoline Ring

| Position | Method | Reagents/Catalyst | Notes |

|---|---|---|---|

| C-2 | Nucleophilic Substitution (e.g., Alkylation) | Grignard/Organolithium reagents, then oxidation | Targets the electron-deficient pyridine (B92270) ring. iust.ac.ir |

| C-2 | C-H Alkylation | [Rh(cod)Cl]₂, dppe, CsOAc on N-oxide | Highly efficient for C-2 alkylation of quinoline N-oxide. mdpi.com |

| C-3 | Halogen-Metal Exchange / Magnesiation | iPrMgCl·LiCl on 2,4-dibromoquinoline, then electrophile | Allows sequential functionalization. acs.org |

| C-4 | Nucleophilic Substitution | Sodium amide, then oxidation | Classic Chichibabin-type reaction. iust.ac.ir |

| C-5 | Directed C-H Functionalization | 4-oxo directing group | Final step in a multi-functionalization sequence. chemrxiv.org |

| C-8 | Directed C-H Functionalization | N-oxide directing group | Guides metal catalyst to the peri position. chemrxiv.org |

| C-8 | Direct Magnesiation | TMP₂Mg·2LiCl | Deprotonation facilitated by N-coordination. acs.org |

Synthesis of Fused Polycyclic Quinoline Systems

Fusing additional rings onto the quinoline framework creates polycyclic systems with rigid structures and unique electronic properties, often found in natural alkaloids and pharmacologically active compounds. nih.gov

One common strategy is to use a substituted quinoline-2-carboxylate as a building block. For instance, ethyl 6-benzoyl-2-(chloromethyl)quinoline-3-carboxylate can be reacted with substituted phenols, followed by an intramolecular Friedel-Crafts acylation using polyphosphoric acid (PPA). tandfonline.com This sequence efficiently constructs tetracyclic-fused benzoxepinoquinoline systems. tandfonline.com

The Friedländer reaction is also adaptable for creating fused systems. By choosing appropriate polycyclic 2-aminoaryl ketones or cyclic ketones with an α-methylene group, additional rings can be annulated onto the quinoline core in a single step. researchgate.net

Another important class is the indolo[2,3-b]quinolines, known for their anticancer and antimalarial activities. nih.gov These can be synthesized through a cascade reaction starting from N-methyl-anilines and methyl 1H-indole-3-carboxylate, proceeding through several intermediates to form the fused tetracyclic core. nih.gov

Regioselective Synthesis of Substituted Quinoline-2-carboxylates

Achieving high regioselectivity is a primary goal in the synthesis of substituted quinolines to avoid tedious purification of isomeric mixtures. The choice of synthetic route is paramount in controlling the substitution pattern.

The Pfitzinger reaction , a variation of the Friedländer synthesis, provides a regioselective route to quinoline-4-carboxylic acids by reacting isatin (B1672199) with a carbonyl compound. organicreactions.orgiipseries.org While this yields a 4-carboxylate, subsequent modifications can lead to other isomers.

A significant development in regioselectivity was observed in a variation of the Skraup-Doebner-Von Miller synthesis . While this reaction typically yields 2-substituted quinolines from 3-substituted α,β-unsaturated carbonyls, a reversal of this regiochemistry was achieved by condensing anilines with γ-aryl-β,γ-unsaturated α-ketoesters in refluxing trifluoroacetic acid (TFA). acs.org This reversal is proposed to occur via a 1,2-addition mechanism (Schiff base formation) rather than the typical 1,4-addition, leading specifically to 2-carboxy-4-arylquinolines. acs.org

Furthermore, one-pot protocols have been developed for the specific synthesis of quinoline-2-carboxylates. One such method involves reacting 2-aminobenzaldehydes with β-nitroacrylates. nih.govnih.gov This approach, optimized using a solid-supported base, provides a direct and efficient route to a variety of functionalized quinoline-2-carboxylate derivatives. nih.gov Chemoenzymatic methods using an aldolase (B8822740) enzyme to react 2-aminobenzaldehydes with pyruvate (B1213749) also offer a mild and efficient pathway to substituted quinoline-2-carboxylic acids. researchgate.net

Advanced Spectroscopic and Structural Characterization of Methyl Quinoline 2 Carboxylate and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that probes the magnetic properties of atomic nuclei to provide detailed information about the structure, dynamics, reaction state, and chemical environment of molecules. For methyl quinoline-2-carboxylate hydrochloride, ¹H and ¹³C NMR are fundamental for determining the carbon-hydrogen framework.

The proton (¹H) NMR spectrum of methyl quinoline-2-carboxylate would exhibit distinct signals corresponding to the aromatic protons of the quinoline (B57606) ring and the methyl protons of the ester group. The aromatic region (typically δ 7.0-9.0 ppm) would show a complex pattern of doublets, triplets, and multiplets arising from spin-spin coupling between adjacent protons on the quinoline core. The protonation of the quinoline nitrogen to form the hydrochloride salt is expected to induce a significant downfield shift for the protons on the heterocyclic ring, particularly for those in close proximity to the nitrogen atom, due to the increased electron-withdrawing effect of the positively charged nitrogen. The methyl protons of the ester group are anticipated to appear as a sharp singlet, typically in the range of δ 3.5-4.0 ppm.

The carbon-13 (¹³C) NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom in this compound will give rise to a distinct signal. The carbonyl carbon of the ester group is expected to resonate significantly downfield, typically in the range of δ 160-175 ppm. The carbons of the quinoline ring will appear in the aromatic region (δ 120-150 ppm), with their specific chemical shifts influenced by the nitrogen atom and the ester substituent. The methyl carbon of the ester group will be observed in the aliphatic region, generally between δ 50-60 ppm.

Table 1: Expected ¹H NMR Chemical Shift Ranges for this compound

| Proton Type | Expected Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Quinoline Aromatic Protons | 7.0 - 9.0 | d, t, m |

Table 2: Expected ¹³C NMR Chemical Shift Ranges for this compound

| Carbon Type | Expected Chemical Shift (δ, ppm) |

|---|---|

| Carbonyl Carbon (C=O) | 160 - 175 |

| Quinoline Aromatic Carbons | 120 - 150 |

Note: The actual chemical shifts can be influenced by the solvent and the concentration.

While 1D NMR provides information about the chemical environment of individual nuclei, two-dimensional (2D) NMR techniques are essential for unambiguously assigning these signals and determining the connectivity of the molecule. Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are particularly valuable.

COSY spectra reveal correlations between protons that are coupled to each other, typically those on adjacent carbon atoms. This would allow for the tracing of the proton connectivity within the quinoline ring system.

HSQC spectra show correlations between protons and the carbon atoms to which they are directly attached. This is a powerful tool for assigning the signals of the protonated carbons in the quinoline ring.

HMBC spectra display correlations between protons and carbons that are separated by two or three bonds. This technique is crucial for identifying quaternary carbons (those without attached protons), such as the carbonyl carbon and the carbons at the ring junctions of the quinoline system, by observing their long-range couplings to nearby protons.

The Gauge-Including Atomic Orbital (GIAO) method is a computational approach used to predict NMR chemical shifts. This theoretical calculation can be a valuable tool in the structural elucidation of complex molecules like this compound. By calculating the magnetic shielding tensors for each nucleus in a computationally optimized molecular structure, theoretical chemical shifts can be predicted.

These predicted values can then be compared with the experimental NMR data to aid in the assignment of ambiguous signals and to confirm the proposed structure. For quinoline derivatives, GIAO calculations have been shown to provide good correlation with experimental data, making it a reliable method for structural verification. researchgate.net

Vibrational Spectroscopy (FT-IR and Raman)

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the vibrational modes of a molecule. These techniques are particularly useful for identifying functional groups and studying intermolecular interactions such as hydrogen bonding.

The FT-IR and Raman spectra of this compound would be characterized by absorption bands corresponding to the various functional groups present in the molecule.

C=O Stretch: The ester carbonyl group will exhibit a strong, sharp absorption band in the FT-IR spectrum, typically in the region of 1700-1750 cm⁻¹.

C-O Stretch: The C-O stretching vibrations of the ester group are expected to appear in the 1300-1000 cm⁻¹ region.

Aromatic C=C and C=N Stretches: The quinoline ring will show a series of characteristic bands in the 1650-1450 cm⁻¹ region due to the stretching vibrations of the C=C and C=N bonds.

C-H Stretches: Aromatic C-H stretching vibrations are typically observed above 3000 cm⁻¹, while aliphatic C-H stretches from the methyl group will appear just below 3000 cm⁻¹.

N⁺-H Stretch: In the hydrochloride salt, the protonated quinoline nitrogen will give rise to a broad absorption band in the FT-IR spectrum, often in the 2500-3000 cm⁻¹ region, which is characteristic of an amine salt.

Table 3: Characteristic FT-IR and Raman Vibrational Frequencies for this compound

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity (FT-IR) | Intensity (Raman) |

|---|---|---|---|

| N⁺-H Stretch | 2500 - 3000 | Medium-Strong, Broad | Weak |

| Aromatic C-H Stretch | 3000 - 3100 | Medium | Strong |

| Aliphatic C-H Stretch | 2850 - 3000 | Medium | Strong |

| C=O Stretch (Ester) | 1700 - 1750 | Strong | Medium |

| Aromatic C=C/C=N Stretches | 1450 - 1650 | Medium-Strong | Strong |

In the solid state, this compound is expected to exhibit significant intermolecular hydrogen bonding. The protonated nitrogen of the quinoline ring (N⁺-H) can act as a hydrogen bond donor, while the chloride anion (Cl⁻) and the oxygen atoms of the ester group can act as hydrogen bond acceptors. researchgate.net

Theoretical Interpretation of Vibrational Spectra using PED Analysis

The interpretation of the complex vibrational spectra of molecules like methyl quinoline-2-carboxylate is greatly facilitated by computational methods, particularly Density Functional Theory (DFT). A complete assignment of the observed infrared (IR) and Raman bands is achieved through Potential Energy Distribution (PED) analysis. PED quantifies the contribution of each internal coordinate (such as bond stretching, angle bending, and torsions) to a specific normal vibrational mode, providing a precise description of the vibration rather than a simple group frequency approximation.

For quinoline derivatives, DFT calculations, often using the B3LYP functional with a basis set like 6-311++G(d,p), are employed to compute the harmonic vibrational frequencies and the corresponding PED. iosrjournals.orgnih.gov The calculated frequencies are typically scaled to correct for anharmonicity and the inherent approximations in the theoretical model.

Key vibrational modes for methyl quinoline-2-carboxylate that are elucidated using PED include:

C=O Stretching: The carbonyl stretch of the ester group is a strong, characteristic band in the IR spectrum. PED analysis confirms that this mode, typically appearing around 1700-1725 cm⁻¹, is a highly pure vibration with over 90% contribution from the C=O stretch coordinate.

Quinoline Ring Vibrations: The vibrations of the quinoline ring system occur over a wide range of frequencies. The C=C and C=N stretching modes are found in the 1400-1600 cm⁻¹ region. These are often coupled, and PED is essential to disentangle the contributions from different ring bonds. iosrjournals.org

C-O Stretching: The ester C-O stretching vibrations, expected between 1100-1300 cm⁻¹, are often coupled with other modes, such as C-C stretching or C-H in-plane bending. PED analysis reveals the extent of this vibrational mixing.

Out-of-Plane Bending: C-H out-of-plane bending modes for the aromatic rings are typically observed below 1000 cm⁻¹, and their positions are characteristic of the substitution pattern.

By performing a PED analysis, a detailed and unambiguous assignment of the experimental vibrational spectrum can be made, providing a deeper understanding of the molecule's dynamic structure. nih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Properties

UV-Vis spectroscopy is a powerful technique for probing the electronic structure of conjugated systems like methyl quinoline-2-carboxylate. The absorption of UV or visible light promotes electrons from occupied molecular orbitals to unoccupied ones, providing insight into the molecule's electronic transitions and energy levels.

The UV-Vis spectrum of quinoline and its derivatives is characterized by distinct absorption bands arising from π→π* and n→π* electronic transitions. nih.gov

π→π Transitions:* These are high-intensity absorptions associated with the excitation of electrons from bonding π orbitals to antibonding π* orbitals within the aromatic quinoline system. Quinoline derivatives typically exhibit multiple π→π* bands. For instance, studies on similar quinoline structures show strong absorption maxima (λmax) in the range of 280-330 nm. researchgate.netnih.gov

n→π Transitions:* This type of transition involves the promotion of an electron from a non-bonding (n) orbital, such as the lone pair on the quinoline nitrogen or the ester oxygen, to an antibonding π* orbital. These transitions are generally of much lower intensity than π→π* transitions and can sometimes be obscured by the stronger bands.

In the case of this compound, the protonation of the quinoline nitrogen would be expected to induce a hypsochromic shift (blue shift) in the n→π* transition, as the protonation stabilizes the n-orbital, increasing the energy required for the transition. The π→π* transitions are also affected, often shifting to different wavelengths. Theoretical calculations using Time-Dependent DFT (TD-DFT) can predict the energies and oscillator strengths of these electronic transitions, aiding in the assignment of the experimental absorption maxima. dergipark.org.tr

Frontier Molecular Orbital (FMO) theory is central to understanding the electronic properties and chemical reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in electronic transitions. The energy difference between them, known as the HOMO-LUMO gap (ΔE), is a critical parameter. researchgate.net

A smaller HOMO-LUMO gap indicates that less energy is required to excite an electron, which corresponds to absorption at longer wavelengths. rsc.org It also suggests higher chemical reactivity and lower kinetic stability. For quinoline derivatives, the HOMO is typically a π-orbital distributed over the entire aromatic system, while the LUMO is a π* orbital.

DFT calculations on a series of functionalized quinoline derivatives have shown HOMO-LUMO energy gaps ranging from approximately 3.1 eV to 4.0 eV. rsc.orgnih.gov For 2-chloro-7-methylquinoline-3-carbaldehyde, the calculated gap is around 3.75–3.84 eV. dergipark.org.tr These values are consistent with the observed UV-Vis absorption in the near-UV region. The introduction of the methyl carboxylate group at the 2-position influences the distribution and energy of these frontier orbitals, thereby tuning the electronic properties of the quinoline core. The energy gap is a crucial factor in designing molecules for applications in materials science and optoelectronics. semanticscholar.org

X-ray Crystallography for Solid-State Structural Elucidation

X-ray crystallography provides definitive information about the three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and intermolecular interactions.

The crystal structure of the free base, methyl quinoline-2-carboxylate, has been determined. nih.govnih.gov While detailed parameters for the hydrochloride salt are not widely published, analysis of the free base and numerous related quinoline carboxylate derivatives reveals common crystallographic features. Many quinoline derivatives crystallize in the monoclinic system, with P2₁/c or P2₁/n being common space groups. mdpi.commdpi.comresearchgate.net However, other crystal systems, such as triclinic, are also observed depending on the substituents and crystal packing forces. mdpi.com

The table below summarizes the crystallographic data for several related quinoline carboxylate compounds, illustrating the typical crystal systems and space groups encountered for this class of molecules.

| Compound | Crystal System | Space Group | Reference |

|---|---|---|---|

| Phenyl quinoline-2-carboxylate | Monoclinic | P2₁/c | mdpi.com |

| 2-(4-Methylphenyl)quinoline-4-carboxylic acid | Monoclinic | P2₁/c | researchgate.net |

| Methyl 4-hydroxy-2-(methylthio)quinoline-3-carboxylate | Monoclinic | P2₁/c | mdpi.com |

| Methyl 1-methyl-2-(methylthio)-4-oxo-1,4-dihydroquinoline-3-carboxylate | Triclinic | P-1 | mdpi.com |

The molecular geometry of quinoline carboxylates is characterized by the planarity of the quinoline ring system. researchgate.net The key conformational feature is the orientation of the ester group relative to this ring. In the crystal structure of phenyl quinoline-2-carboxylate, the carboxylate group is nearly coplanar with the quinoline ring, with a small twist of only a few degrees. mdpi.com This coplanarity facilitates electronic conjugation between the ester group and the aromatic system.

However, if a bulky substituent is present, significant torsion angles can be observed. For example, in 4-chloro-3-methylphenyl quinoline-2-carboxylate, the dihedral angle between the quinoline ring system and the substituted benzene (B151609) ring is a substantial 68.7°. nih.gov

The solid-state packing of these molecules is typically governed by a combination of weak intermolecular interactions. In the absence of strong hydrogen bond donors, π–π stacking interactions between the planar quinoline rings of adjacent molecules are a dominant packing force, with centroid-to-centroid distances often in the range of 3.7-3.9 Å. nih.goviucr.org Weak C—H···O or C—H···N interactions also play a role in stabilizing the three-dimensional crystal lattice. researchgate.netiucr.org For the hydrochloride salt, a strong N⁺-H···Cl⁻ hydrogen bond would be expected to be a primary determinant of the crystal packing arrangement.

Investigation of Intermolecular Interactions (Hydrogen Bonds, π-π Stacking)

The supramolecular assembly of this compound in the solid state is dictated by a sophisticated network of intermolecular interactions, primarily driven by hydrogen bonding and π-π stacking. The protonation of the quinoline nitrogen atom to form a quinolinium cation and the presence of the chloride counter-ion create a distinct set of interaction motifs compared to its neutral counterpart, methyl quinoline-2-carboxylate.

Hydrogen Bonding:

The primary and most influential hydrogen bonds within the crystal lattice of this compound are expected to involve the quinolinium cation and the chloride anion. The protonated nitrogen atom (N⁺-H) of the quinoline ring serves as a strong hydrogen bond donor. This positively charged donor forms a robust hydrogen bond with the chloride anion (Cl⁻), which acts as the acceptor. This type of N⁺-H···Cl⁻ interaction is a classic and dominant feature in the crystal structures of hydrochloride salts of nitrogen-containing heterocycles, fundamentally guiding their molecular packing.

| Interaction Type | Donor | Acceptor | Typical Distance (Å) | Significance |

| Strong Hydrogen Bond | Quinolinium N⁺-H | Chloride Anion (Cl⁻) | 2.9 - 3.3 | Primary interaction, dictates major packing features |

| Weak Hydrogen Bond | Aromatic C-H | Carbonyl Oxygen (C=O) | 3.0 - 3.5 | Directional, contributes to network stability |

| Weak Hydrogen Bond | Aromatic/Methyl C-H | Chloride Anion (Cl⁻) | 3.2 - 3.8 | Further stabilizes the anion in the lattice |

π-π Stacking:

The planar, electron-deficient quinolinium ring system is highly conducive to forming π-π stacking interactions. These interactions occur when the aromatic rings of adjacent molecules arrange themselves in a parallel or near-parallel fashion, typically in a face-to-face or offset (displaced) manner. libretexts.org Such stacking is a common feature in the crystal structures of quinoline and its derivatives, contributing significantly to the crystal's stability. researchgate.netresearchgate.net

| Stacking Type | Interacting Moieties | Typical Interplanar Distance (Å) | Description |

| Parallel-displaced | Quinolinium Ring ↔ Quinolinium Ring | 3.4 - 3.8 | Ring centroids are offset to minimize repulsion and maximize attraction. |

| Sandwich | Quinolinium Ring ↔ Quinolinium Ring | 3.4 - 3.8 | Ring centroids are aligned, less common due to electrostatic repulsion. |

Exploration of Crystal Packing Motifs and Supramolecular Architectures

The combination of strong hydrogen bonds and π-π stacking interactions in this compound gives rise to well-defined crystal packing motifs and complex supramolecular architectures. The specific arrangement of molecules in the solid state is a delicate balance of these competing and cooperating non-covalent forces.

The N⁺-H···Cl⁻ hydrogen bonds likely form the primary structural backbone, creating chains or sheets of alternating cations and anions. For instance, cations might be linked via chloride ions into one-dimensional chains. These primary motifs are then further organized and interlinked by the weaker C-H···O and C-H···Cl hydrogen bonds, creating a robust three-dimensional network.

The π-π stacking interactions typically direct the assembly of the quinolinium cations into columns or layers. These stacked arrangements are then positioned relative to each other, with the chloride ions and the hydrogen-bonding networks filling the space between them and linking them together. It is common for the hydrogen-bonded networks and the π-stacked assemblies to be orthogonal or otherwise oriented in a way that maximizes packing efficiency.

Computational and Theoretical Chemistry Investigations of Methyl Quinoline 2 Carboxylate Systems

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. nih.gov Methodologies such as the B3LYP functional combined with basis sets like 6-31G'(d,p) or 6-311++G(d,p) are commonly employed to investigate quinoline (B57606) systems. rsc.orgnih.govnih.gov

Geometry optimization is a fundamental computational step to determine the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For quinoline derivatives, DFT calculations are used to refine structural parameters such as bond lengths, bond angles, and dihedral angles. mdpi.com

In a study of a related compound, phenyl quinoline-2-carboxylate, DFT geometry optimization revealed changes in the dihedral angles between the quinoline and phenyl rings, suggesting that the conformation in the gaseous phase (theoretical model) can differ from that in the solid crystal state. mdpi.comresearchgate.net For the methyl quinoline-2-carboxylate system, optimization would similarly provide the most energetically favorable conformation, taking into account the orientation of the methyl ester group relative to the quinoline ring. The stability of the optimized structure is confirmed by ensuring that all calculated vibrational frequencies are positive, indicating a true energy minimum. nih.gov

Theoretical vibrational analysis using DFT is a powerful method for interpreting and assigning experimental infrared (IR) and Raman spectra. nih.gov By calculating the harmonic frequencies of the optimized molecular structure, researchers can predict the positions of vibrational bands corresponding to specific molecular motions, such as stretching, bending, and torsional modes. arabjchem.org

For quinoline derivatives, characteristic vibrational modes include C-H stretching in the aromatic rings, C=C and C=N stretching within the quinoline core, and modes associated with the carboxylate group. arabjchem.org For instance, in related substituted quinolines, methyl group C-H stretching modes are typically assigned in the 2900–3020 cm⁻¹ region. arabjchem.org Theoretical calculations aid in assigning these complex spectra. Often, calculated frequencies are scaled by an empirical factor (e.g., 0.961 for B3LYP/6–311++G(d,p)) to improve agreement with experimental data, which accounts for anharmonicity and basis set limitations. nih.gov

Table 1: Illustrative Predicted Vibrational Frequencies for a Substituted Quinoline (2-chloroquinoline-3-carboxaldehyde)

| Assignment | Theoretical Frequency (cm⁻¹) (Scaled) |

| C-H stretch | 3068 |

| C=O stretch | 1702 |

| C=C stretch (ring) | 1588 |

| C=N stretch (ring) | 1565 |

| C-Cl stretch | 785 |

| Data is for illustrative purposes, adapted from studies on a related quinoline derivative. nih.gov |

The electronic properties of a molecule are key to understanding its reactivity and optical behavior. Frontier Molecular Orbital (FMO) analysis, which focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is particularly important. nih.gov The HOMO is associated with the ability to donate an electron, while the LUMO represents the ability to accept an electron. irjweb.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical descriptor of molecular stability and reactivity. rsc.org A large energy gap implies high kinetic stability and low chemical reactivity, whereas a small gap suggests the molecule is more reactive and can be easily polarized. rsc.orgirjweb.com In many quinoline derivatives, the HOMO is typically localized over the quinoline ring system, while the LUMO may also be distributed across the π-conjugated system. rsc.org

The Molecular Electrostatic Potential (MEP) map is another valuable tool that visualizes the charge distribution on the molecule's surface. arabjchem.orgrsc.org It helps identify electron-rich regions (nucleophilic sites), typically colored red, and electron-poor regions (electrophilic sites), colored blue. wolfram.com For methyl quinoline-2-carboxylate, the MEP map would likely show negative potential around the nitrogen atom of the quinoline ring and the oxygen atoms of the carboxylate group, indicating these are the most probable sites for electrophilic attack or hydrogen bonding interactions. arabjchem.orgresearchgate.net

Table 2: Illustrative FMO Energies and Properties of Related Quinoline Derivatives

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) |

| Quinoline | -6.646 | -1.816 | 4.830 |

| Isoquinoline | -5.581 | 1.801 | 3.780 |

| Quinoline-Carbazole Derivative Q3 | -5.593 | -2.000 | 3.593 |

| Quinoline-Carbazole Derivative Q4 | -5.546 | -1.970 | 3.576 |

| Data is for illustrative purposes, compiled from DFT studies on quinoline and its derivatives. nih.govtandfonline.comscirp.org |

Quinoline derivatives are of interest for their potential applications in optoelectronics due to their non-linear optical (NLO) properties. nih.govresearchgate.net Computational methods can predict NLO behavior by calculating the molecular polarizability (α) and the first-order hyperpolarizability (β). These properties describe how the molecule's charge distribution is affected by an external electric field. arabjchem.org

Molecules with large hyperpolarizability values are promising candidates for NLO materials. arabjchem.org The extended π-electron delocalization across the quinoline moiety is a key structural feature responsible for the NLO response. arabjchem.org DFT calculations have been successfully used to predict the NLO properties of various quinoline systems, showing that modifications to the quinoline structure can tune these properties. nih.gov For methyl quinoline-2-carboxylate, the presence of the electron-withdrawing carboxylate group attached to the π-conjugated quinoline ring would be expected to contribute to its NLO response.

Molecular Modeling and Dynamics Simulations

Beyond static DFT calculations, molecular modeling techniques, including molecular dynamics (MD) simulations, provide insights into the dynamic behavior of molecules over time.

Conformational analysis investigates the different spatial arrangements of a molecule that can be interconverted by rotation around single bonds. For methyl quinoline-2-carboxylate, a key conformational feature is the rotation of the methyl ester group (-COOCH₃) relative to the plane of the quinoline ring. Computational studies can map the potential energy surface as a function of the relevant dihedral angles to identify the most stable conformers and the energy barriers between them. mdpi.com

Tautomerism, the migration of a proton between two sites in a molecule, is another important consideration. While keto-enol tautomerism is most relevant for hydroxyquinolines, theoretical studies can explore the relative stabilities of potential tautomeric forms. beilstein-journals.orgresearchgate.net For example, studies on 4-hydroxyquinoline (B1666331) systems show a clear preference for the hydroxyquinoline form over the quinolone (keto) form, with the energy difference being on the order of 27–38 kJ/mol, as calculated by DFT. nih.gov Such analyses are crucial for understanding the predominant structures of these molecules in different environments. nih.govmdpi.com

Dimerization and Aggregation Behavior

Computational studies are instrumental in understanding the non-covalent interactions that govern the dimerization and aggregation of quinoline derivatives. For methyl quinoline-2-carboxylate systems, these interactions are primarily driven by hydrogen bonding and π–π stacking. In the hydrochloride form, the protonated quinoline nitrogen acts as a strong hydrogen bond donor, while the carbonyl oxygen of the carboxylate group and the chloride ion are effective acceptors.

Computational models can predict the most stable dimer conformations by exploring different orientations and calculating the interaction energies. These models often reveal that a combination of hydrogen bonding and π-stacking leads to the most thermodynamically favorable aggregates. nih.gov

| Interaction Type | Participating Groups | Typical Stabilization Energy (kcal/mol) | Role in Aggregation |

| Hydrogen Bonding | N-H⁺···Cl⁻, N-H⁺···O=C | Strong (5-10) | Primary driver for dimerization and directional crystal packing. mdpi.com |

| π–π Stacking | Quinoline Ring ↔ Quinoline Ring | Moderate (2-5) | Contributes to the formation of stacked columnar structures in aggregates. nih.gov |

| Dispersion Forces | Entire Molecule | Weak but Ubiquitous | Non-directional forces that contribute to overall crystal lattice stability. mdpi.com |

Mechanistic Insights from Computational Studies

Computational chemistry provides powerful tools for elucidating the detailed mechanisms of chemical reactions, including the synthesis and modification of methyl quinoline-2-carboxylate. By employing methods like Density Functional Theory (DFT), researchers can map the potential energy surface of a reaction, identifying reactants, products, intermediates, and, crucially, transition states. researchgate.netrsc.org

For instance, in the synthesis of quinoline derivatives, computational studies can determine the activation energies for different potential pathways, thereby predicting the most likely reaction mechanism. researchgate.net A theoretical investigation into the amidation of quinoline N-oxide, a related substrate, successfully explained the observed regioselectivity by calculating the activation energies for reactions at the C2 and C8 positions. acs.org The study found that C2-amidation was kinetically impossible due to a high apparent activation energy of 51.1 kcal/mol, rationalizing the exclusive formation of the C8 product. acs.org

Transition state analysis is central to this process. By locating the transition state structure—a first-order saddle point on the potential energy surface—and analyzing its vibrational frequencies, one can confirm the pathway connecting reactants to products. researchgate.net The geometry and electronic structure of the transition state provide insights into the bond-making and bond-breaking processes occurring at the climax of the reaction. mdpi.com

| Computational Task | Information Gained | Relevance to Methyl Quinoline-2-carboxylate |

| Potential Energy Surface Scan | Identification of stable intermediates and transition states. | Predicts the step-by-step mechanism for synthesis or derivatization reactions. acs.org |

| Frequency Calculation | Confirmation of minima (reactants, products) and saddle points (transition states). | Verifies the nature of calculated stationary points on the reaction pathway. researchgate.net |

| Intrinsic Reaction Coordinate (IRC) | Maps the reaction pathway from the transition state to reactants and products. | Confirms that a located transition state connects the correct species. |

| Activation Energy (ΔG‡) Calculation | Quantitative measure of the kinetic barrier of a reaction step. | Determines the rate-limiting step and predicts reaction feasibility and selectivity. acs.org |

The selectivity of reactions involving the quinoline scaffold is highly sensitive to the choice of catalyst and solvent, and computational studies are essential for understanding these effects at a molecular level. tandfonline.com DFT calculations can model the interaction of the substrate with catalyst molecules and explicitly or implicitly include solvent effects to predict outcomes.

A prime example is the palladium-catalyzed C–H arylation of quinoline N-oxides, where computational studies explained a shift in regioselectivity from the typical C2 position to the C8 position. nih.govacs.org DFT calculations revealed that the choice of solvent was critical; neutral solvents like DMF favored C2 arylation, whereas the use of acetic acid as a solvent promoted the C8-selective pathway. acs.org The calculations demonstrated that the solvent plays a direct role in the C–H bond cleavage step, stabilizing one transition state over another. acs.org

Similarly, the effect of catalysts can be modeled by incorporating the catalytic species into the reaction pathway calculations. Studies on various metal-catalyzed C-H functionalizations of quinolines have proposed detailed mechanisms where the catalyst coordinates to the quinoline, activates a specific C-H bond, and facilitates the subsequent coupling reaction. rsc.orgnih.gov These models help explain how different metals (e.g., Pd, Rh, Co, Cu) or ligands can steer a reaction toward a desired product. rsc.orgmdpi.com The methylation of a related quinoline derivative, for instance, was found to proceed via an SN2 mechanism, with computational results showing that the reaction rate increases with solvent polarity, consistent with experimental observations. mdpi.com

| Factor | Computational Modeling Approach | Predicted Influence on Reaction Selectivity |

| Catalyst | Model the full catalytic cycle, including catalyst-substrate intermediates and transition states. | Different metals (e.g., Pd, Cu, Rh) and ligands can favor different coordination modes, leading to selective activation of specific C-H bonds (e.g., C2 vs. C8). nih.govrsc.org |

| Solvent (Implicit) | Use of a polarizable continuum model (PCM) to represent the bulk solvent. | Accounts for general electrostatic stabilization of charged or polar intermediates and transition states. Increased solvent polarity can accelerate reactions like SN2. mdpi.com |

| Solvent (Explicit) | Inclusion of one or more solvent molecules directly in the calculation. | Models specific hydrogen bonding or coordination between the solvent and reacting species, which can be crucial for selectivity, as seen with acetic acid in C8 arylation. acs.org |

Natural Bond Orbital (NBO) Analysis for Charge Delocalization and Stability

Natural Bond Orbital (NBO) analysis is a computational method used to study charge distribution, intramolecular interactions, and the delocalization of electron density within a molecule. nih.gov It provides a chemically intuitive picture of bonding by translating the complex molecular wave function into localized orbitals (bonds, lone pairs, anti-bonds). For methyl quinoline-2-carboxylate hydrochloride, NBO analysis reveals key insights into its electronic structure and stability.

The analysis quantifies the delocalization of π-electrons across the fused aromatic rings of the quinoline system. This is achieved by examining the interactions between occupied π orbitals (donors) and unoccupied π* orbitals (acceptors). The stabilization energy (E(2)) associated with these donor-acceptor interactions is a measure of the extent of electron delocalization, which is a major contributor to the aromatic stability of the quinoline core. dergi-fytronix.comarabjchem.org

| Donor NBO | Acceptor NBO | Interaction Type | Significance for Stability |

| π (C=C) in Benzene (B151609) Ring | π (C=C) in Pyridine (B92270) Ring | π-π Conjugation | Electron delocalization across the entire fused ring system, confirming aromaticity. dergi-fytronix.com |

| π (C=N) in Pyridine Ring | π (C=C) in Benzene Ring | π-π Conjugation | Contributes to the overall aromatic stabilization energy. |

| LP(N) (Quinoline Nitrogen) | σ (C-C) | n-σ Hyperconjugation | Delocalization of the nitrogen lone pair into the ring system. |

| LP(O) (Ester Oxygen) | π (C=O) | n-π Hyperconjugation | Resonance stabilization of the carboxylate group, leading to partial double-bond character in the C-O single bond. rsc.org |

Prediction of Physicochemical Properties (e.g., pKa, LogP)

Computational methods are widely used to predict key physicochemical properties that are critical in fields like drug discovery and materials science. For this compound, properties such as the acid dissociation constant (pKa) and the logarithm of the partition coefficient (LogP) can be estimated using various in silico tools. moldiscovery.comnih.gov

LogP , a measure of lipophilicity, is commonly predicted using algorithms based on atomic contributions or fragment-based methods. These models deconstruct the molecule into atoms or fragments with known lipophilicity values and sum their contributions. For the neutral form, methyl quinoline-2-carboxylate, a computed LogP value (XLogP3) of 1.9 is reported, indicating moderate lipophilicity. nih.gov

pKa prediction is more complex as it involves calculating the free energy change of protonation/deprotonation in solution. mdpi.com Quantum mechanical methods combined with continuum solvation models (like PCM) can be used to compute the relative free energies of the protonated and deprotonated species. researchgate.net The pKa of the quinoline nitrogen in this compound is expected to be that of a weak acid (the conjugate acid of a weak base). The basicity of the quinoline nitrogen is reduced by the electron-withdrawing carboxylate group at the 2-position. Empirical and semi-empirical methods, which rely on databases of known pKa values and apply corrections based on the chemical environment, are also frequently used for rapid estimation. peerj.com

| Property | Predicted Value | Computational Method | Significance |

| LogP (Octanol/Water) | 1.9 | XLogP3 (Atom/Fragment Contribution) | Indicates how the compound will partition between lipid and aqueous phases, affecting its absorption and distribution characteristics. nih.gov |

| pKa (Quinoline N-H⁺) | ~2-4 (Estimated) | Quantum Mechanics (DFT) with Solvation Models (e.g., PCM, SMD) or Empirical Predictors (e.g., ChemAxon, ACD/Labs). nih.govmdpi.com | Determines the ionization state of the molecule at a given pH, which influences its solubility, permeability, and receptor binding. |

Applications of Methyl Quinoline 2 Carboxylate and Its Analogues in Chemical Sciences and Materials Technology

Catalysis and Catalytic Processes

The structural features of quinoline-2-carboxylate and its derivatives make them effective components in various catalytic systems, from homogeneous and heterogeneous catalysis to more specialized electrocatalytic and photocatalytic applications.

Role as Ligands in Homogeneous and Heterogeneous Catalysis

Quinoline-2-carboxylates and their analogues are recognized as important ligands for metal-catalyzed reactions. mdpi.comresearchgate.net In homogeneous catalysis, these N,O-bidentate chelating ligands can coordinate with a variety of transition metal ions to form stable complexes that catalyze organic transformations. For instance, complexes formed between copper salts and various quinoline (B57606) derivatives have demonstrated significant catalytic activity in the oxidation of catechol to o-quinone. mdpi.com The efficiency of these catalytic systems depends on both the specific chemical structure of the quinoline ligand and the nature of the counter-ions associated with the metal center. mdpi.com

In the realm of heterogeneous catalysis, research has explored the functionalization of solid supports with catalytic sites. One study developed a metal-free heterogeneous catalyst for quinoline synthesis using Brønsted acid sites within layered graphitic carbon nitride (g-C3N4). researchgate.net While this involves the synthesis of the quinoline core rather than its use as a ligand, it highlights the importance of the quinoline structure in catalytic science. Another approach involves the development of one-pot synthesis protocols for quinoline-2-carboxylates under heterogeneous conditions, utilizing solid-supported bases, which underscores their importance as synthetic targets for catalytic applications. mdpi.comnih.gov

A summary of representative catalytic systems involving quinoline derivatives is presented below.

| Catalyst System | Type of Catalysis | Application | Key Finding |

| Copper(II) salts with quinoline ligands | Homogeneous | Oxidation of catechol | Catalytic activity is dependent on the ligand structure and copper salt counter-ion. mdpi.com |

| Iron(III) chloride–phenanthroline complex | Homogeneous Photocatalysis | Hydroxyalkylation of quinoline | Visible light mediates the reaction under acidic conditions. mdpi.comresearchgate.net |

| Metal(II) complexes with quinoline-2,3-dicarboxylate | Electrocatalysis | Degradation of methyl orange | The complexes' electrocatalytic activity is linked to the hydrogen evolution reaction. rsc.org |

| 2D V–HHTQ Framework | Electrocatalysis | CO2 Reduction | The framework shows potential for converting CO2 into CH4. mdpi.com |

Electrocatalytic Applications

The electrocatalytic potential of materials incorporating quinoline carboxylate ligands is an emerging area of research. Metal complexes synthesized with quinoline-2,3-dicarboxylate have been shown to act as electrocatalysts for the degradation of the dye methyl orange. rsc.org These manganese(II) and cobalt(II) complexes exhibit one-dimensional chain-like structures and can enhance the degradation rate of the dye, an effect believed to be associated with their electrocatalytic activities for the hydrogen evolution reaction from water. rsc.org

Furthermore, theoretical studies using Density Functional Theory (DFT) have explored the potential of 2D metal-organic frameworks based on a transition metal–hexahydroxytriquinoline (TM–HHTQ) core for the electrocatalytic reduction of CO2. mdpi.com These frameworks are investigated for their ability to adsorb CO2 molecules and catalyze their conversion into valuable C1 products like methane (B114726) (CH4) and carbon monoxide (CO). mdpi.com The V–HHTQ framework, in particular, was identified as a promising candidate for reducing CO2 to CH4. mdpi.com

Photocatalytic Systems

Quinoline derivatives are integral to the development of photocatalytic systems, both as components of photosensitive materials and as substrates in light-driven reactions. A two-dimensional copper(II) coordination polymer incorporating a quinoline-4-carboxylate (B1235159) derivative was found to be photoluminescent, a key property for potential photocatalytic applications. mdpi.com

Additionally, visible-light-driven, iron-catalyzed reactions have been developed for the direct functionalization of the quinoline core itself. mdpi.comresearchgate.netmdpi.com In these systems, an iron(III) chloride–phenanthroline complex acts as the photocatalyst, mediating the reaction between quinoline and alkyl carboxylic acids under blue LED light to generate 4-substituted hydroxyalkyl quinolines. mdpi.comresearchgate.net This demonstrates the compatibility of the quinoline scaffold with photocatalytic conditions and its role in novel synthetic methodologies. Other research has focused on the efficient, visible-light-mediated synthesis of quinolin-2(1H)-ones from quinoline N-oxides, further highlighting the application of photocatalysis in modifying the quinoline structure. rsc.orgresearchgate.net

Coordination Chemistry and Supramolecular Assemblies

The ability of quinoline-2-carboxylic acid and its analogues to form stable, well-defined structures with metal ions is fundamental to their use in coordination chemistry. This leads to the creation of discrete metal complexes as well as extended, multidimensional coordination polymers and frameworks with diverse properties.

Formation of Metal Complexes with Quinoline-2-carboxylic Acid Ligands

Quinoline-2-carboxylic acid is a strong chelating agent that readily forms complexes with a wide range of metal ions. rdd.edu.iq Its bidentate nature, coordinating through the pyridine (B92270) nitrogen and a carboxylate oxygen, is the most common binding mode. researchgate.net Numerous studies have detailed the synthesis and characterization of such complexes. For example, mixed-ligand complexes of quinoline-2-carboxylic acid have been prepared with Co(II), Ni(II), Cu(II), Zn(II), Pd(II), and Au(III), often incorporating a secondary ligand like 4,4′-bipyridyl. rdd.edu.iq Similarly, copper(II) and nickel(II) complexes have been synthesized with ligands derived from quinoline-2-carboxaldehyde. nih.gov The resulting geometries can vary, with copper(II) forming square planar derivatives and nickel(II) preferring octahedral complexes. nih.gov

The coordinating properties of the closely related 8-hydroxyquinoline-2-carboxylic acid have been studied extensively, revealing remarkably high stability constants for its complexes with numerous metal ions, including Cu(II), Pb(II), La(III), and Gd(III). uncw.edu This high stability is attributed to the preorganized structure of the ligand, which is already in a favorable conformation for metal binding. uncw.eduuncw.edu

A selection of metal complexes formed with quinoline-2-carboxylate and its derivatives is detailed in the table below.

| Metal Ion | Ligand(s) | Resulting Geometry/Structure |

| Co(II), Ni(II), Cu(II), Zn(II), Pd(II), Au(III) | Quinoline-2-carboxylic acid, 4,4′-Bipyridyl | Mixed-ligand complexes. rdd.edu.iq |

| Cu(II) | Quinoline-2-carboxaldehyde thiosemicarbazone, Chloride | Square planar. nih.gov |

| Ni(II) | Quinoline-2-carboxaldehyde thiosemicarbazone | Octahedral. nih.gov |

| Fe(II), Co(II) | Quinoline-2-carboxylate, Propanol/Ethanol | Distorted octahedral. researchgate.net |

| Zn(II), Cd(II) | 8-Hydroxyquinoline-2-carboxylic acid | Protonated complexes studied by X-ray crystallography. uncw.edu |

Design and Synthesis of Coordination Polymers and Frameworks

Beyond discrete molecules, quinoline-based ligands are excellent building blocks for constructing coordination polymers (CPs) and metal-organic frameworks (MOFs). These extended structures are formed by linking metal ions or clusters with organic ligands, resulting in one-, two-, or three-dimensional networks.

For example, a series of novel 3D coordination polymers were assembled under hydrothermal conditions using the quinoline-2,4-dicarboxylate building block and various lanthanide(III) ions (Nd, Eu, Tb, Er). mdpi.comnih.gov The structural diversity of the resulting frameworks was found to be dependent on the synthesis temperature, which influenced the coordination mode of the dicarboxylate ligand. mdpi.comnih.gov

Researchers have also employed sonochemical methods to synthesize a new 1D lead(II) coordination polymer with the 2-quinoline carboxylate ligand, which could then serve as a precursor for preparing nano-structured lead(II) oxide. scilit.com Other work has produced a 2D photoluminescent coordination polymer by linking Cu(II) ions with a ligand derived from quinoline and pyridine. mdpi.com A 1D cobalt(I) coordination polymer has also been synthesized using quinoline itself as a ligand alongside a thiocyanate (B1210189) bridge. nih.gov The stability and structure of these extended networks are often reinforced by non-covalent interactions, such as π–π stacking between quinoline rings. nih.gov

The table below summarizes various coordination polymers constructed using quinoline-based ligands.

| Metal Ion | Quinoline Ligand | Dimensionality | Synthesis Method |

| Nd(III), Eu(III), Tb(III), Er(III) | Quinoline-2,4-dicarboxylate | 3D | Hydrothermal. mdpi.comnih.gov |

| Pb(II) | 2-Quinoline carboxylate | 1D | Sonochemical. scilit.com |

| Cu(II) | 2-(3-ethyl-pyrazin-2-yl)quinoline-4-carboxylate | 2D | Solvothermal. mdpi.com |

| Co(I) | Quinoline, Thiocyanate | 1D | Not specified. nih.gov |

| Mn(II), Co(II) | Quinoline-2,3-dicarboxylic acid | 1D | Not specified. rsc.org |

Studies on Various Coordination Modes

The quinoline nucleus, particularly when functionalized with coordinating groups such as esters and nitrogen atoms, presents a versatile scaffold for the construction of coordination complexes. While specific studies on methyl quinoline-2-carboxylate hydrochloride are limited, the coordination behavior of analogous quinoline carboxylates has been extensively investigated, revealing a rich and diverse coordination chemistry. The nitrogen atom of the quinoline ring and the oxygen atoms of the carboxylate group can all participate in binding to metal ions, leading to a variety of coordination modes.

Research into quinoline-2,4-dicarboxylate ligands in the formation of coordination polymers with lanthanide ions has demonstrated several complex binding behaviors. In these structures, the quinoline-2,4-dicarboxylate ligand can act as a bridging or bridging-chelating unit, connecting two to five metal centers. nih.gov This is achieved through seven distinct coordination modes, which are primarily dictated by the different ways the carboxylate groups can bind (e.g., monodentate, bidentate-bridging) and whether the quinoline nitrogen is involved in chelation. nih.gov For instance, the carboxylate group at the 2-position can, in conjunction with the quinoline nitrogen, form a five-membered chelate ring with a metal ion. nih.gov

The denticity of the quinoline carboxylate ligand—the number of donor groups binding to the central metal atom—is a critical factor in determining the final architecture of the coordination polymer. The conformation of the ligand, such as the rotation of the carboxylate groups relative to the plane of the quinoline ring, also plays a significant role in the resulting structure. nih.gov In more complex systems, such as those involving quinoline-appended antimony(III) ligands, multidentate coordination is also observed, with the potential for tetradentate and tridentate binding. acs.org These studies on related compounds suggest that this compound likely exhibits similar versatility in its coordination, acting as a potentially bidentate ligand through its quinoline nitrogen and carbonyl oxygen.

| Coordination Feature | Description | Example System |

| Ligand Type | Bridging, Bridging-Chelating | Quinoline-2,4-dicarboxylate with Lanthanides nih.gov |

| Coordination Modes | Monodentate, Bidentate-Bridging, Chelating | Quinoline-2,4-dicarboxylate Polymers nih.gov |

| Potential Denticity | Bidentate to Pentadentate | Quinoline-2,4-dicarboxylate Polymers nih.gov |

| Chelation | Formation of a five-membered ring with the metal ion | Quinoline-2-carboxylate derivatives nih.gov |

Self-Assembly and Supramolecular Architecture Formation

The ability of molecules to spontaneously organize into well-defined, larger structures through non-covalent interactions is the foundation of supramolecular chemistry. Quinoline derivatives, including esters like methyl quinoline-2-carboxylate, are excellent candidates for the construction of supramolecular assemblies due to their planar aromatic structures, which facilitate π-π stacking interactions, and the presence of functional groups capable of hydrogen bonding and other weak interactions.

Although direct studies on the self-assembly of this compound are not extensively documented, research on analogous compounds provides significant insight. For example, 2-styryl-8-hydroxyquinoline derivatives have been shown to form complex supramolecular architectures, including helices and three-dimensional frameworks. nih.gov These structures are stabilized by a network of weak bonding interactions, such as C–H···O, O–H···O, C–H···π, and π–π stacking. nih.gov The nature and arrangement of these supramolecular structures can be finely tuned by altering the substituents on the quinoline or styryl rings. nih.gov